4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Propriétés
IUPAC Name |
4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)13-22-19-10-5-16(12-15(19)4-11-20(22)23)21-27(24,25)18-8-6-17(26-3)7-9-18/h5-10,12,14,21H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUYYLCHEJUQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: The methoxy group is introduced via methylation of the corresponding phenol derivative using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with amines or alcohols, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, alcohols, pyridine, dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: New sulfonamide derivatives with varied functional groups.
Applications De Recherche Scientifique
4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Studies: The compound is used in research to understand the interactions of sulfonamides with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of sulfonamide-based drugs.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is halted.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Target vs. The 2-methylpropyl group on the tetrahydroquinoline increases steric bulk and lipophilicity compared to ’s methyl group.
- Target vs. : The benzene ring in features a fluorine and methyl group instead of methoxy. Fluorine’s electronegativity may enhance metabolic stability, while the methyl group introduces steric hindrance. Both compounds share the 2-methylpropyl group, suggesting similar pharmacokinetic profiles for this moiety.
Functional and Pharmacological Differences
- Electronic Effects: The methoxy group in the target compound is electron-donating, which may enhance binding to enzymes requiring aromatic π-π interactions.
- Lipophilicity : The 2-methylpropyl group in the target and increases logP compared to ’s methyl group, likely improving membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Fluorine in may resist oxidative metabolism, whereas methoxy groups (as in the target and ) are susceptible to demethylation.
Activité Biologique
The compound 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be broken down into several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for antimicrobial properties.
- Tetrahydroquinoline Moiety : Associated with various biological activities, including anticancer and anti-inflammatory effects.
- Methoxy Substituent : May enhance lipophilicity and bioavailability.
The biological activity of sulfonamides typically involves:
- Inhibition of Bacterial Folate Synthesis : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.
- Anticancer Activity : Recent studies indicate that modifications in the sulfonamide structure can enhance anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The specific compound's efficacy can be compared with standard antibiotics in terms of Minimum Inhibitory Concentration (MIC).
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Methoxy-N-[...] | 5.0 | E. coli |
| Sulfamethoxazole | 10.0 | E. coli |
| Trimethoprim | 8.0 | E. coli |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (breast cancer) | 3.99 ± 0.21 | Induces apoptosis via caspase activation |
| CCRF-CEM (leukemia) | 4.51 ± 0.24 | Cell cycle arrest in G0-G1 phase |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer properties of various benzenesulfonamides, including our compound. The study found that it effectively inhibited cell proliferation in MDA-MB-468 breast cancer cells by inducing apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .
Case Study 2: Cardiovascular Effects
Another investigation assessed the cardiovascular effects of related sulfonamides on isolated rat hearts. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of any compound. Theoretical studies using computational models have predicted favorable absorption and distribution characteristics for this sulfonamide derivative. However, detailed empirical studies are necessary to confirm these findings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this sulfonamide derivative, and how can reaction efficiency be optimized?
- Methodology :
- Use triazine-based coupling reactions (e.g., trichlorotriazine intermediates) to assemble the tetrahydroquinoline core, followed by sulfonamide formation via nucleophilic substitution .
- Optimize reaction conditions (solvent, temperature, catalyst) using statistical Design of Experiments (DOE) to minimize side products and maximize yield .
- Consider trichloroisocyanuric acid (TCICA) as an oxidizing agent in sulfonamide formation, as demonstrated in analogous syntheses .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- Employ High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.
- Use Solid-Phase Extraction (SPE) with Oasis HLB cartridges for purification, followed by LC-MS/MS to detect impurities at trace levels (<1 µg/L) .
- Reference spectral data from NIST Chemistry WebBook for cross-verification of functional groups (e.g., methoxy, sulfonamide) .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
- Methodology :
- Perform solubility screens in polar (e.g., DMSO, acetonitrile) and non-polar solvents, noting temperature-dependent phase changes.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. What computational strategies can predict and resolve contradictions in reaction pathways or biological activity data?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
- Use ICReDD’s feedback loop: Compare computational predictions (e.g., binding affinity) with experimental enzyme inhibition assays to refine models .
- Address discrepancies in biological activity by analyzing stereoelectronic effects (e.g., methoxy group orientation) via molecular docking simulations .
Q. How can membrane separation technologies improve purification of this compound from complex mixtures?
- Methodology :
- Utilize nanofiltration membranes (MWCO 300–500 Da) to separate the sulfonamide derivative from smaller byproducts .
- Optimize transmembrane pressure and pH using response surface methodology (RSM) to enhance selectivity .
Q. What experimental designs are suitable for evaluating its potential as a biochemical probe or therapeutic candidate?
- Methodology :
- In vitro : Screen against kinase or protease panels to identify inhibitory activity (IC50); use fluorescence polarization assays for binding affinity .
- In silico : Perform ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) with tools like SwissADME .
- Validate contradictions in cytotoxicity data via dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) .
Q. How can reactor design principles scale up synthesis while maintaining reproducibility?
- Methodology :
- Adopt continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce batch variability .
- Monitor critical parameters (residence time, mixing efficiency) using process analytical technology (PAT) .
Data Analysis and Contradiction Resolution
Q. What statistical approaches reconcile discrepancies between computational predictions and experimental results?
- Methodology :
- Apply multivariate analysis (e.g., PCA) to identify outliers in datasets.
- Use Bayesian inference to update reaction probability models based on new experimental data .
Q. How can researchers address inconsistencies in biological activity across studies?
- Methodology :
- Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Conduct meta-analyses of published data to identify confounding factors (e.g., solvent choice, impurity profiles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
